3-(2-AMINOETHYL)-5-NITROINDOLE
Overview
Description
2-(5-Nitro-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C10H11N3O2 It is an indole derivative, characterized by the presence of a nitro group at the 5-position of the indole ring and an ethanamine side chain at the 3-position
Scientific Research Applications
2-(5-Nitro-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to tryptamine.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-AMINOETHYL)-5-NITROINDOLE typically involves the nitration of indole derivatives followed by the introduction of the ethanamine side chain. One common method includes the nitration of indole to form 5-nitroindole, which is then subjected to a Mannich reaction to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to yield 2-(5-amino-1H-indol-3-yl)ethanamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Reduction: 2-(5-amino-1H-indol-3-yl)ethanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3-(2-AMINOETHYL)-5-NITROINDOLE involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to mimic natural neurotransmitters, potentially influencing neurological pathways.
Comparison with Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
1H-Indole-3-ethanamine, N-methyl-:
Comparison:
2-(5-Nitro-1H-indol-3-yl)ethanamine: is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: has different electronic properties due to the methoxy group, affecting its interaction with biological targets.
1H-Indole-3-ethanamine, N-methyl-: has altered pharmacokinetics and pharmacodynamics due to the methylation of the nitrogen atom.
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZRBKWRRKBOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204301 | |
Record name | 1H-Indole-3-ethanamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-72-3 | |
Record name | 1H-Indole-3-ethanamine, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055747723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-nitro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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